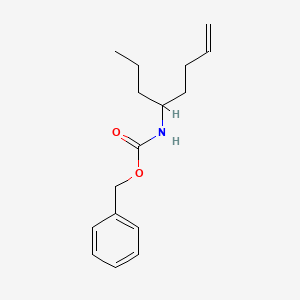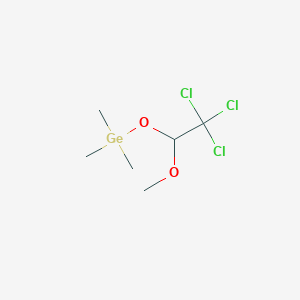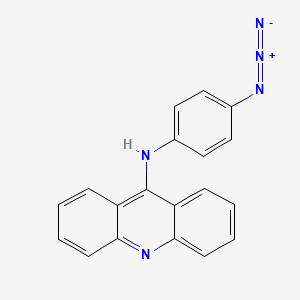![molecular formula C25H16N2O5S B14386293 2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid CAS No. 90094-10-3](/img/structure/B14386293.png)
2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a sulfonic acid group attached to a benzo[h]quinoline core. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a well-known procedure for the construction of quinoline derivatives. This method typically involves the condensation of aniline with a β-ketoester in the presence of an acid catalyst, followed by cyclization and oxidation steps .
Another approach involves the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents. This method allows for the efficient formation of quinoline derivatives under mild conditions with good functional group tolerance .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Skraup synthesis is one of the most widely used industrial methods for producing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
化学反応の分析
Types of Reactions
2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amino derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
科学的研究の応用
2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the attack of nucleophiles on the aromatic ring . Additionally, the sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, allowing it to interact with biological targets more effectively .
類似化合物との比較
Similar Compounds
2-Phenylquinoline: Lacks the nitrophenyl and sulfonic acid groups, resulting in different reactivity and biological activity.
4-Phenylquinoline: Similar structure but without the nitrophenyl and sulfonic acid groups.
2-(3-Nitrophenyl)quinoline: Contains the nitrophenyl group but lacks the sulfonic acid group.
Uniqueness
2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid is unique due to the presence of both the nitrophenyl and sulfonic acid groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and enhances the compound’s potential for various scientific research applications.
特性
CAS番号 |
90094-10-3 |
|---|---|
分子式 |
C25H16N2O5S |
分子量 |
456.5 g/mol |
IUPAC名 |
2-(3-nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid |
InChI |
InChI=1S/C25H16N2O5S/c28-27(29)19-10-4-9-18(14-19)22-15-21(16-6-2-1-3-7-16)20-13-12-17-8-5-11-23(33(30,31)32)24(17)25(20)26-22/h1-15H,(H,30,31,32) |
InChIキー |
UEICZGXCVZTRCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3C(=CC=C4)S(=O)(=O)O)C5=CC(=CC=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


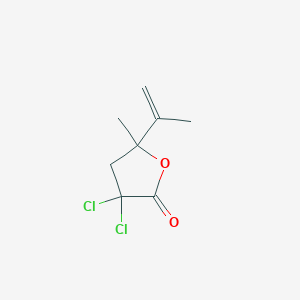
![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)

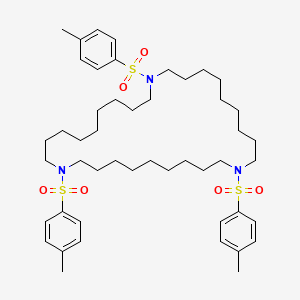
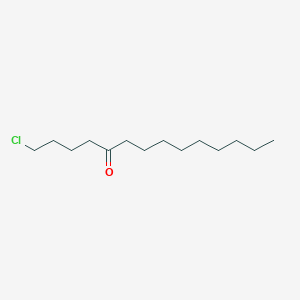


![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)

![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
